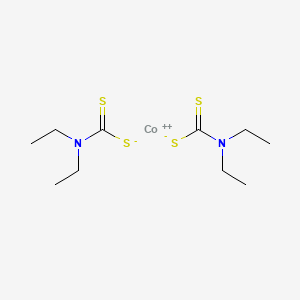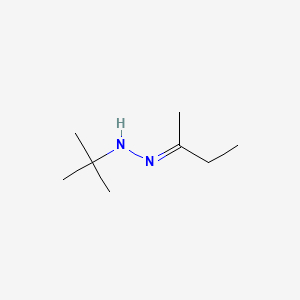
Butan-2-one tert-butylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-one tert-butylhydrazone is an organic compound with the molecular formula C8H18N2
Preparation Methods
Synthetic Routes and Reaction Conditions: Butan-2-one tert-butylhydrazone can be synthesized by reacting butan-2-one with tert-butylhydrazine. The reaction typically occurs at room temperature with a 1:1 molar ratio of the reactants. The product can be purified through distillation and crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same reaction between butan-2-one and tert-butylhydrazine. The process may be optimized for larger scale production by adjusting reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Butan-2-one tert-butylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced products.
Substitution: It can participate in substitution reactions where the hydrazone group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazines and other reduced products.
Substitution: Products with different functional groups replacing the hydrazone group
Scientific Research Applications
Butan-2-one tert-butylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as an intermediate in drug synthesis.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which butan-2-one tert-butylhydrazone exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions and participate in redox reactions. It may also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Formaldehyde tert-butyl hydrazone: Similar in structure but with different reactivity and applications.
Acetone tert-butyl hydrazone: Another hydrazone derivative with distinct properties and uses.
Benzaldehyde tert-butyl hydrazone: A related compound with aromatic characteristics
Uniqueness: Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
33037-40-0 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-6-7(2)9-10-8(3,4)5/h10H,6H2,1-5H3/b9-7+ |
InChI Key |
BGYROZINELAMHD-VQHVLOKHSA-N |
Isomeric SMILES |
CC/C(=N/NC(C)(C)C)/C |
Canonical SMILES |
CCC(=NNC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


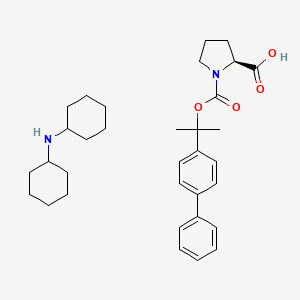
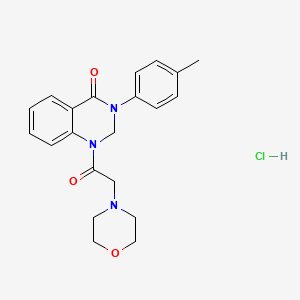
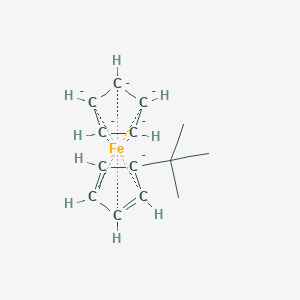
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
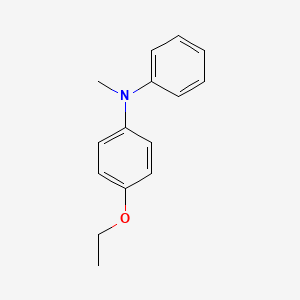
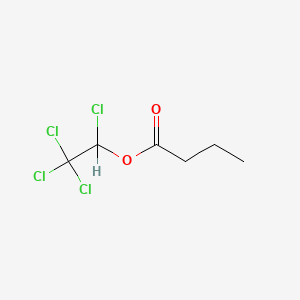
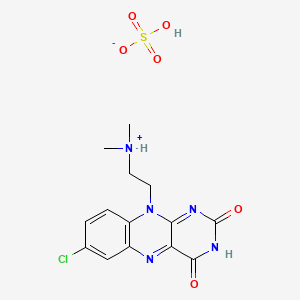
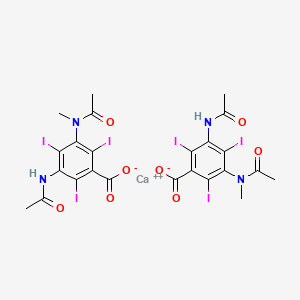
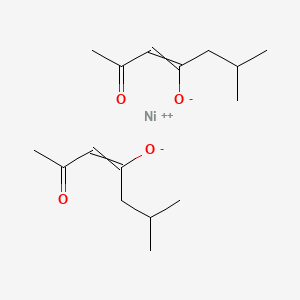

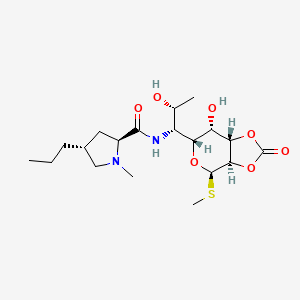
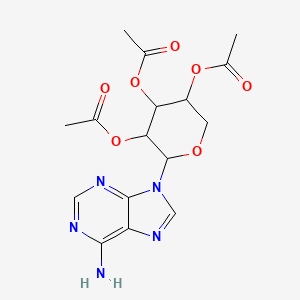
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)
